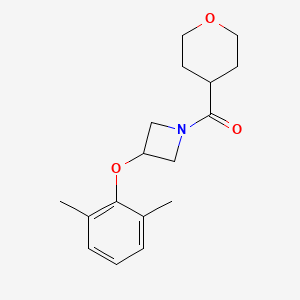![molecular formula C21H23N3O3 B5379318 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one, also known as Ro 15-4513, is a compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the early 1980s as a potential treatment for anxiety and insomnia. However, its primary use has been in scientific research, particularly in the study of the benzodiazepine receptor and its role in the central nervous system.
Mechanism of Action
The benzodiazepine receptor is a type of GABA-A receptor, which is a ligand-gated ion channel that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Benzodiazepines enhance the effects of GABA on the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513 blocks the effects of benzodiazepines on the receptor by binding to a specific site on the receptor and preventing the binding of benzodiazepines.
Biochemical and Physiological Effects
1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513 has been shown to have a number of biochemical and physiological effects in animal studies. It can reverse the sedative effects of benzodiazepines, suggesting that it may be useful in the treatment of benzodiazepine overdose. It has also been shown to block the anxiolytic effects of benzodiazepines, suggesting that it may be useful in the treatment of anxiety disorders. In addition, 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513 has been shown to have anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513 has a number of advantages for use in scientific research. It is a selective antagonist of the benzodiazepine receptor, which means that it can block the effects of benzodiazepines without affecting other neurotransmitter systems. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer to animals. In addition, its effects on the benzodiazepine receptor can be affected by other factors, such as the presence of other ligands or mutations in the receptor.
Future Directions
1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513 has a number of potential future directions for scientific research. One area of interest is in the development of new treatments for anxiety disorders. By blocking the effects of benzodiazepines on the receptor, 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513 may be able to provide a new approach to the treatment of anxiety that does not involve the use of benzodiazepines. Another area of interest is in the study of the role of the benzodiazepine receptor in the development of addiction. 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513 has been shown to block the reinforcing effects of benzodiazepines, suggesting that it may be useful in the development of new treatments for addiction. Finally, 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513 may have potential applications in the treatment of epilepsy, particularly in cases where benzodiazepines are not effective.
Synthesis Methods
The synthesis of 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513 involves a series of chemical reactions, starting with the reaction of 4-methoxy-1-naphthylamine with acetic anhydride to form 4-acetoxy-1-naphthylamine. This compound is then reacted with 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid to form the oxazole ring. The final step involves the reaction of the oxazole compound with 1,4-diazepane-5-one to form 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513.
Scientific Research Applications
1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one 15-4513 has been extensively used in scientific research to study the benzodiazepine receptor and its role in the central nervous system. It is a selective antagonist of the receptor, which means that it can block the effects of benzodiazepines on the receptor. This property has been used to study the physiological and biochemical effects of benzodiazepines, including their effects on anxiety, sedation, and memory.
properties
IUPAC Name |
1-[[2-(4-methoxynaphthalen-1-yl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-18(13-24-11-9-20(25)22-10-12-24)23-21(27-14)17-7-8-19(26-2)16-6-4-3-5-15(16)17/h3-8H,9-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTSGNXLWKXQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C3=CC=CC=C32)OC)CN4CCC(=O)NCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-8-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379236.png)
![3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5379239.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5379245.png)
amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5379252.png)
![(3-fluoro-4-methoxyphenyl){1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}methanone](/img/structure/B5379257.png)
![3-(3-fluorophenyl)-5-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5379262.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5379270.png)
![rel-(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5379298.png)

![5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5379316.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)
